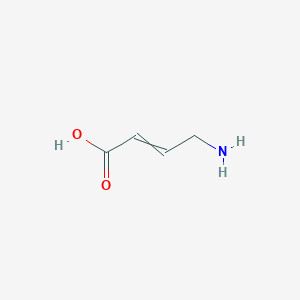

4-Aminobut-2-enoic acid

CAS No.:

Cat. No.: VC13528715

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7NO2 |

|---|---|

| Molecular Weight | 101.10 g/mol |

| IUPAC Name | 4-aminobut-2-enoic acid |

| Standard InChI | InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7) |

| Standard InChI Key | FMKJUUQOYOHLTF-UHFFFAOYSA-N |

| SMILES | C(C=CC(=O)O)N |

| Canonical SMILES | C(C=CC(=O)O)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 4-aminobut-2-enoic acid, reflecting its unsaturated backbone with an amino group at the fourth carbon and a carboxylic acid moiety at the first carbon . Its structure features a conjugated double bond between carbons 2 and 3, which influences its reactivity in cycloaddition and nucleophilic substitution reactions.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 101.10 g/mol | PubChem |

| CAS Numbers | 25747-40-4; 38090-53-8 | VirtualChemistry |

| SMILES | C(C=CC(=O)O)N | PubChem |

| InChIKey | FMKJUUQOYOHLTF-UHFFFAOYSA-N | PubChem |

Stereochemical Considerations

The compound exhibits geometric isomerism due to the double bond at position 2. The (E)-isomer (trans configuration) is documented under CAS 25747-40-4, while the (Z)-isomer remains less characterized . Computational models predict that the E-isomer’s planar structure enhances intermolecular hydrogen bonding, affecting its crystallinity and solubility .

Synthesis and Manufacturing Processes

Large-Scale Synthesis via Bromocrotonate Intermediates

A patented method (WO2004066919A2) outlines a scalable route to 4-amino-2-butenoyl chlorides, precursors to 4-aminobut-2-enoic acid . Key steps include:

-

Bromination: Trimethylsilyl crotonate undergoes bromination to yield trimethylsilyl-4-bromocrotonate.

-

Amination: Reaction with dimethylamine produces 4-dimethylaminocrotonic acid.

-

Hydrolysis and Chlorination: Acid hydrolysis followed by treatment with oxalyl chloride generates the acyl chloride derivative .

Table 2: Optimized Reaction Conditions for Chlorination

Isolation and Purification

The final product is isolated via pH adjustment (NaOH to pH 10–11) and recrystallization from acetonitrile-THF mixtures, achieving yields of 80–85% . Analytical validation by HPLC confirms purity >98%, critical for pharmaceutical applications .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data on melting and boiling points remain sparse, computational models (GAFF-ESP, OPLS) predict a melting range of 150–160°C . The compound exhibits moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) but limited solubility in water (<1 g/L at 25°C) .

Stability Considerations

Applications in Pharmaceutical Chemistry

Role in Quinoline Synthesis

4-Aminobut-2-enoic acid derivatives are pivotal in constructing 3-cyanoquinolines, a class of kinase inhibitors with anticancer and anti-inflammatory properties . For example, coupling the acyl chloride with 4-(3-chloro-4-fluorophenyl)amino-6-amino-3-cyano-7-ethoxyquinoline yields a potent EGFR inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume